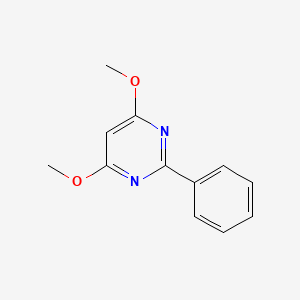

Pyrimidine, 4,6-dimethoxy-2-phenyl-

Description

Contextualization within the Functionalized Pyrimidine (B1678525) Heterocycle Landscape

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. nih.gov This fundamental structure is a key component in the building blocks of life, DNA and RNA, in the form of cytosine, thymine, and uracil. nih.gov Beyond their profound biological role, pyrimidine derivatives are a major focus in medicinal chemistry and material science due to their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov The versatility of the pyrimidine core allows for its functionalization at several positions (2, 4, 5, and 6), enabling chemists to fine-tune its electronic and steric properties. nih.gov This has led to the development of a vast library of functionalized pyrimidines, each with distinct characteristics and potential applications. nih.gov

Significance of the 4,6-Dimethoxy-2-Phenyl Substitution Pattern for Chemical Modularity

The specific substitution pattern of Pyrimidine, 4,6-dimethoxy-2-phenyl- imparts a unique set of chemical properties that make it a valuable tool for chemical synthesis. The pyrimidine ring itself is considered electron-deficient, which generally facilitates nucleophilic aromatic substitution. wikipedia.org The substituents on this particular compound significantly modulate this inherent reactivity:

4,6-Dimethoxy Groups: The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups. Their presence at the 4 and 6 positions increases the electron density of the pyrimidine ring, which can influence its susceptibility to electrophilic attack, particularly at the 5-position. wikipedia.org

2-Phenyl Group: The phenyl group (-C₆H₅) at the 2-position adds steric bulk and can participate in various cross-coupling reactions, serving as a handle for further molecular elaboration.

This specific arrangement of electron-donating and sterically influential groups provides a high degree of "chemical modularity." It allows chemists to selectively perform reactions at different points on the molecule. For instance, the methoxy groups can potentially be converted into other functional groups, or the phenyl ring can be substituted, all while the core pyrimidine structure is maintained. This makes the compound an excellent scaffold for building more complex molecules.

Overview of Contemporary Research Directions and Foundational Gaps in Pyrimidine Chemistry

Modern research in pyrimidine chemistry is vibrant and multifaceted. Key areas of investigation include:

Novel Synthetic Methodologies: Chemists are constantly seeking more efficient, sustainable, and regioselective methods for synthesizing substituted pyrimidines. nih.gov This includes the use of microwave-assisted synthesis and Lewis acid catalysis to improve reaction times and yields. acs.org

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyrimidine ring is a major goal, as it offers a more atom-economical approach to creating complex derivatives compared to traditional methods that require pre-functionalized starting materials.

Photoredox Catalysis: The use of light to drive chemical reactions has opened new avenues for pyrimidine modification under mild conditions.

Development of Bioactive Compounds: A significant portion of research is dedicated to synthesizing and testing new pyrimidine derivatives for a range of biological activities, including as kinase inhibitors for cancer therapy and as antiviral agents. nih.govnih.gov

Despite significant progress, foundational gaps remain. Achieving precise regioselectivity in the functionalization of polysubstituted pyrimidines can still be a challenge. Furthermore, understanding the complex structure-activity relationships (SAR) that govern how small changes in the pyrimidine structure affect its biological function requires continuous investigation. nih.gov The development of synthetic routes that are both scalable and environmentally friendly is also an ongoing priority. acs.org

Research Objectives and Scope of Academic Inquiry into Pyrimidine, 4,6-dimethoxy-2-Phenyl-

Academic inquiry into Pyrimidine, 4,6-dimethoxy-2-phenyl- and related structures is driven by several objectives. Researchers utilize this compound as a model system to study the electronic effects of substituents on the pyrimidine ring's reactivity. Its synthesis and subsequent reactions provide valuable insights into reaction mechanisms, such as nucleophilic aromatic substitution and ring transformation reactions. wur.nl

Furthermore, this compound serves as a crucial intermediate in the synthesis of more complex target molecules. For example, derivatives like 4,6-dimethoxy-5-nitro-2-phenylpyrimidine are used as precursors for creating a variety of other substituted pyrimidines. chemsrc.com By studying how to manipulate the functional groups on Pyrimidine, 4,6-dimethoxy-2-phenyl- , chemists can develop robust synthetic pathways to novel materials and potential drug candidates. The ultimate goal is to leverage the unique chemical modularity of this compound to build a diverse range of functional molecules that can address challenges in medicine, agriculture, and materials science.

Data and Properties

Below are tables detailing some of the known properties and related compounds of interest in the study of Pyrimidine, 4,6-dimethoxy-2-phenyl- .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Compound Name | Pyrimidine, 4,6-dimethoxy-2-phenyl- |

| CAS Number | 4319-73-7 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

Table 2: Related Compounds for Synthetic Elaboration

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

|---|---|---|---|

| 4,6-dimethoxy-5-nitro-2-phenylpyrimidine | 29939-35-3 | C₁₂H₁₁N₃O₄ | Key intermediate for further functionalization. chemsrc.com |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) | 113583-35-0 | C₇H₁₀N₂O₄S | A related structure used in synthetic studies. sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

4319-73-7 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4,6-dimethoxy-2-phenylpyrimidine |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-8-11(16-2)14-12(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

QZZAQLMQIBMMNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrimidine, 4,6 Dimethoxy 2 Phenyl and Its Analogs

Novel Synthetic Routes to the Pyrimidine (B1678525) Core

The construction of the 2-phenyl-4,6-dimethoxypyrimidine core can be achieved through several synthetic strategies, ranging from classical cyclization reactions to modern catalytic approaches. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.

Regioselective Cyclization Reactions and Mechanistic Elucidation

A foundational approach to the synthesis of the 2-phenyl-4,6-disubstituted pyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl compound with benzamidine (B55565). In the case of "Pyrimidine, 4,6-dimethoxy-2-phenyl-," a common strategy is to first synthesize the corresponding dihydroxypyrimidine, which is then converted to the dimethoxy derivative.

The reaction of diethyl malonate with benzamidine in the presence of a base, such as sodium ethoxide, leads to the formation of 2-phenyl-4,6-dihydroxypyrimidine. The mechanism of this reaction involves the initial deprotonation of the active methylene (B1212753) group of diethyl malonate, followed by a nucleophilic attack on the carbon of the amidine. Subsequent intramolecular cyclization and elimination of ethanol (B145695) and water afford the pyrimidine ring. The regioselectivity is dictated by the distinct reactivity of the carbonyl groups of the malonate and the nitrogen atoms of the amidine, ensuring the formation of the desired 2,4,6-trisubstituted pyrimidine.

The resulting 2-phenyl-4,6-dihydroxypyrimidine exists in tautomeric equilibrium with its diketo form, barbituric acid. To obtain the target compound, the dihydroxy derivative is subjected to a double O-methylation. This is typically achieved by reacting it with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Alternatively, the synthesis can proceed via a chlorination step. Treatment of 2-phenyl-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 2-phenyl-4,6-dichloropyrimidine. This dichloro derivative is a versatile intermediate that can be readily converted to 2-phenyl-4,6-dimethoxypyrimidine by nucleophilic substitution with sodium methoxide. researchgate.net This two-step process from the dihydroxypyrimidine often provides high yields and is a common route for the synthesis of 4,6-dimethoxypyrimidines.

Development of Multi-Component Reaction Approaches for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient route to complex molecules. arabjchem.org While a direct three-component synthesis of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" is not prominently documented, MCR strategies are employed for the synthesis of structurally related pyrimidines.

For instance, a one-pot synthesis of 4,6-disubstituted-di-(phenyl)pyrimidin-2-amines has been reported through the reaction of chalcones with guanidine (B92328) hydrochloride. google.com This suggests the possibility of developing a similar MCR for the target compound by utilizing a substituted malonic acid derivative, benzaldehyde, and an appropriate nitrogen source in a one-pot procedure.

A plausible, albeit multi-step one-pot, approach could involve the in-situ formation of a chalcone-like intermediate from a malonic ester and benzaldehyde, which then reacts with a suitable amidine equivalent to form the pyrimidine ring. The development of such MCRs is an active area of research aimed at improving the efficiency and sustainability of pyrimidine synthesis.

Catalytic Strategies (e.g., Metal-Mediated, Organocatalytic) in Pyrimidine Construction

Modern catalytic methods provide powerful tools for the synthesis of pyrimidines, often with improved yields and milder reaction conditions compared to classical methods. A highly effective catalytic strategy for the synthesis of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" involves the use of palladium-catalyzed cross-coupling reactions.

A particularly relevant example is the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, 2-chloro-4,6-dimethoxypyrimidine (B81016) can be coupled with phenylboronic acid. wikipedia.org The synthesis of the starting material, 2-chloro-4,6-dimethoxypyrimidine, can be achieved from malononitrile (B47326) through a three-step process involving salification, cyanamide (B42294) reaction, and condensation. researchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling typically involves the oxidative addition of the pyrimidine chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 2-phenyl-4,6-dimethoxypyrimidine and regenerate the catalyst. This method is highly versatile and tolerates a wide range of functional groups.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 | High |

| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | Moderate to Good |

This table presents typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted pyrimidines and is illustrative for the synthesis of the target compound.

Functionalization and Derivatization Strategies on Pyrimidine, 4,6-dimethoxy-2-phenyl-

Once the core structure of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" is synthesized, it can be further modified to introduce additional functional groups. These modifications can be directed to either the phenyl ring or the pyrimidine ring, allowing for the creation of a diverse library of analogs.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.orglibretexts.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. nih.gov The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent.

In the case of "Pyrimidine, 4,6-dimethoxy-2-phenyl-," the pyrimidine ring itself can act as a directing group for the ortho-lithiation of the 2-phenyl substituent. The nitrogen atoms of the pyrimidine ring can coordinate to a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating the removal of a proton from the ortho position of the phenyl ring.

The resulting ortho-lithiated intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce various functional groups. This strategy provides a highly regioselective method for the derivatization of the phenyl ring.

| Electrophile | Reagent | Functional Group Introduced |

| Aldehyde/Ketone | RCHO / RCOR' | Hydroxyalkyl |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Alkyl halide | RX | Alkyl |

| Iodine | I₂ | Iodo |

| Dimethylformamide | DMF | Formyl |

| Chlorotrimethylsilane | Me₃SiCl | Trimethylsilyl |

This table illustrates potential functionalizations of the ortho-lithiated "Pyrimidine, 4,6-dimethoxy-2-phenyl-" intermediate based on common electrophilic quenching reactions.

Nucleophilic Aromatic Substitution Variants on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the modification of aromatic and heteroaromatic rings. nih.gov In pyrimidine systems, the electron-deficient nature of the ring facilitates nucleophilic attack. While the methoxy (B1213986) groups in "Pyrimidine, 4,6-dimethoxy-2-phenyl-" are not typically considered good leaving groups for classical SNAr reactions, substitution can be achieved under specific conditions.

Recent studies have shown that some SNAr reactions, which were traditionally thought to be difficult, can proceed through a concerted mechanism, bypassing the need for a highly stabilized Meisenheimer intermediate. This opens up possibilities for the substitution of less reactive leaving groups.

For "Pyrimidine, 4,6-dimethoxy-2-phenyl-," nucleophilic substitution of one or both methoxy groups would likely require harsh reaction conditions, such as high temperatures and the use of strong nucleophiles. Alternatively, activation of the pyrimidine ring, for example through N-oxidation, could facilitate the substitution of the methoxy groups.

The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack is influenced by the electronic effects of the substituents. In general, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. However, the presence of the phenyl group at C2 and the methoxy groups at C4 and C6 will modulate this reactivity. Further research is needed to fully explore the scope of nucleophilic aromatic substitution reactions on this specific pyrimidine derivative.

Cross-Coupling Methodologies for Aryl and Alkyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds on the pyrimidine core. Starting from halogenated pyrimidine precursors, such as 2-chloro-4,6-dimethoxypyrimidine, a wide array of aryl and alkyl groups can be introduced with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a premier method for introducing aryl and heteroaryl substituents. It involves the reaction of a halopyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is highly regioselective, with substitution occurring preferentially at the most reactive halogen-bearing position. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields in shorter time frames. nih.gov

| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Ref |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80°C, 12h | 85 (C4-aryl) | nih.gov |

| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | MW, 120°C, 20 min | 94 (C4-aryl) | nih.gov |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80°C | 60 | organic-chemistry.org |

Buchwald-Hartwig Amination for N-Aryl and N-Alkyl Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aminopyrimidines. nih.gov This reaction couples an aryl or alkyl amine with a halopyrimidine. The choice of phosphine (B1218219) ligand is critical for reaction efficiency and scope. mdpi.comnih.gov Ligands like Xantphos or sterically hindered biaryl phosphines have proven effective for coupling a wide range of amines, including primary and secondary amines, under relatively mild conditions. nih.govnih.gov This methodology provides a direct route to N-substituted analogs of the pyrimidine core. mdpi.comacs.org

| Entry | Halopyrimidine | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Conditions | Yield (%) | Ref |

| 1 | 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd₂(dba)₃ (1) / P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80°C, 3h | 95 (C4-amino) | mdpi.com |

| 2 | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | PdCl₂(PPh₃)₂ (10) / Xantphos (12) | NaOt-Bu | Toluene | Reflux | 82 | nih.gov |

| 3 | 2-Bromopyridine | Dimethylamine | Pd(OAc)₂ / DPPF | NaOt-Bu | Toluene | 80°C | 98 | acs.org |

Sonogashira and Negishi Couplings for Alkyl and Alkynyl Introduction

To introduce alkynyl and alkyl functionalities, the Sonogashira and Negishi couplings are frequently employed, respectively. The Sonogashira reaction couples a terminal alkyne with a halopyrimidine, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govacs.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.

The Negishi coupling involves the reaction of an organozinc reagent with a halopyrimidine, catalyzed by palladium or nickel. A key advantage of the Negishi reaction is its ability to form C(sp³)–C(sp²) bonds, making it suitable for introducing unactivated alkyl groups onto the pyrimidine ring.

| Coupling Type | Halopyrimidine | Coupling Partner | Catalyst System | Conditions | Product Type | Ref |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N, DMF, 100°C, 3h | 2-Amino-3-alkynylpyridine | nih.gov |

| Negishi | 5-Iodo-2'-deoxyuridine | Fluoroalkylzinc bromide | Pd₂(dba)₃ / P(o-tol)₃ | THF, 65°C, 2h | 5-Fluoroalkylpyrimidine |

Stereoselective Synthesis of Chiral Derivatives

The parent compound, Pyrimidine, 4,6-dimethoxy-2-phenyl- , is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereoselective synthesis is not applicable to the preparation of the compound itself.

However, this field becomes highly relevant when considering the synthesis of specific chiral analogs where chirality is introduced via substituents on the pyrimidine ring or on the phenyl group. The development of asymmetric methodologies allows for the synthesis of enantiomerically pure or enriched pyrimidine derivatives, which is often crucial for pharmacological applications, as different enantiomers can exhibit vastly different biological activities.

Recent advances have focused on creating chiral pyrimidine-based acyclic nucleosides and other complex structures. Key strategies include:

Rhodium-Catalyzed Asymmetric Allylation: A direct route to branched N-allylpyrimidine analogs has been achieved through the highly regio- and enantioselective asymmetric allylation of pyrimidines with racemic allylic carbonates, using a rhodium-chiral diphosphine catalyst system. This method yields chiral pyrimidine acyclic nucleosides with high enantiomeric excess (up to 99% ee).

Enantioselective Cyclopropanation: Chiral cyclopropylpyrimidine carbocyclic nucleoside analogs can be synthesized via highly enantioselective intermolecular cyclopropanation reactions. Using a chiral ruthenium(II)-phenyloxazoline complex as a catalyst, N1-vinylpyrimidines react with α-diazoesters to afford the desired chiral products in excellent yields and with high diastereo- and enantioselectivity.

Enzyme-Catalyzed Reactions: Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have been used to catalyze the aldol (B89426) addition of DHAP to aldehydes bearing a pyrimidine moiety. This biocatalytic approach generates acyclic nucleoside analogs with two new stereocenters, demonstrating the utility of enzymes in complex chiral synthesis.

Green Chemistry Principles in Pyrimidine, 4,6-dimethoxy-2-Phenyl- Synthesis

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is essential for developing environmentally benign and economically viable manufacturing processes. Traditional synthetic methods often rely on hazardous solvents and toxic reagents, generating significant chemical waste. Modern approaches aim to mitigate these issues by adhering to the principles of green chemistry.

For the synthesis of Pyrimidine, 4,6-dimethoxy-2-phenyl- and its analogs, several green strategies can be implemented:

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technique. As demonstrated in Suzuki coupling reactions, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields, thereby lowering energy consumption. nih.gov Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions.

Use of Greener Solvents: Efforts are being made to replace hazardous solvents like dioxane and toluene with more environmentally friendly alternatives. Water has been successfully used as a solvent for some cross-coupling reactions, often with the aid of surfactants. Other green solvents include ionic liquids and bio-derived solvents like dimethylisosorbide (DMI), which have been shown to be effective for palladium-catalyzed cross-couplings.

Catalyst Efficiency and Atom Economy: The development of highly active catalysts that can be used at very low loadings (ppm levels) minimizes residual metal contamination in the final product and reduces waste. One-pot and multicomponent reactions (MCRs) are powerful strategies for improving atom and step economy. These reactions combine several synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent use, and saving time and resources.

Solvent-Free and Mechanochemical Methods: Solventless, or solid-state, reactions offer a significant green advantage by eliminating solvent waste entirely. Ball milling is a mechanochemical technique where reactants are mixed and ground together, providing the energy for the reaction to occur without a solvent. This method has been successfully applied to Sonogashira couplings.

By implementing these green chemistry principles, the synthesis of Pyrimidine, 4,6-dimethoxy-2-phenyl- and its derivatives can be made more sustainable, safer, and cost-effective.

Advanced Spectroscopic and Structural Elucidation of Pyrimidine, 4,6 Dimethoxy 2 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through various one- and two-dimensional experiments, it is possible to map out the complete covalent framework and infer conformational preferences.

Two-dimensional (2D) NMR experiments provide a deeper understanding of molecular structure by resolving correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For Pyrimidine (B1678525), 4,6-dimethoxy-2-phenyl-, COSY is crucial for assigning the protons on the phenyl ring. Cross-peaks would be expected between adjacent aromatic protons (ortho-meta and meta-para couplings), allowing for the unambiguous assignment of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbons to which they are directly attached (¹J coupling). nih.gov It is a highly sensitive proton-detected experiment. nih.gov For the target molecule, HSQC would show correlations for the pyrimidine H-5 and its attached C-5, the protons of the two methoxy (B1213986) groups and their respective carbons, and each proton on the phenyl ring with its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). researchgate.net This is arguably the most powerful 2D NMR experiment for piecing together a molecule's carbon skeleton. Key HMBC correlations for Pyrimidine, 4,6-dimethoxy-2-phenyl- would include:

The ortho-protons of the phenyl ring (H-2'/H-6') correlating to the pyrimidine carbon C-2, confirming the connection between the two ring systems.

The protons of the methoxy groups correlating to the pyrimidine carbons C-4 and C-6.

The pyrimidine proton H-5 correlating to carbons C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (< 5 Å), providing critical information about molecular conformation and stereochemistry. nanalysis.com For a biaryl system like Pyrimidine, 4,6-dimethoxy-2-phenyl-, NOESY is essential for determining the preferred rotational conformation (atropisomerism) around the single bond connecting the phenyl and pyrimidine rings. researchgate.netresearchgate.net A key expected NOESY correlation would be between the ortho-protons of the phenyl ring (H-2'/H-6') and the protons of the methoxy groups at C-4 and C-6. The presence and intensity of this cross-peak would provide direct evidence for the dihedral angle between the two rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrimidine, 4,6-dimethoxy-2-phenyl-

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |

| 2 | C | - | ~164.5 | - | - |

| 4, 6 | C | - | ~171.0 | - | - |

| 5 | C-H | ~6.0 | ~88.0 | C-4, C-6 | 4-OCH₃, 6-OCH₃ |

| 4, 6-OCH₃ | C-H₃ | ~4.0 | ~54.0 | C-4, C-6 | H-5 |

| 1' | C | - | ~131.0 | - | - |

| 2', 6' | C-H | ~8.4 | ~128.5 | C-2, C-4', C-1' | H-3'/H-5', 4/6-OCH₃ |

| 3', 5' | C-H | ~7.5 | ~129.0 | C-1', C-5'/C-3' | H-2'/H-6', H-4' |

| 4' | C-H | ~7.6 | ~131.5 | C-2'/C-6' | H-3'/H-5' |

While solution-state NMR provides data on averaged molecular structures, solid-state NMR (ssNMR) offers detailed insights into the structure and dynamics of materials in their crystalline state. researchgate.net It is a powerful technique for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which is a critical consideration in materials science. researchgate.netnih.gov

For Pyrimidine, 4,6-dimethoxy-2-phenyl-, ssNMR could be used to:

Identify Polymorphs: Different crystal polymorphs would yield distinct ¹³C ssNMR spectra. The number of unique resonances for each carbon in the spectrum corresponds to the number of crystallographically inequivalent molecules in the unit cell.

Analyze Crystal Packing: Cross-polarization magic-angle spinning (CP-MAS) experiments can reveal information about intermolecular proximities. By observing through-space contacts, ssNMR can help elucidate the packing arrangement and identify non-covalent interactions like hydrogen bonds or π-stacking that stabilize the crystal lattice. nih.gov

Study Molecular Dynamics: Variable temperature ssNMR experiments can probe dynamic processes within the crystal, such as the rotation of the phenyl ring relative to the pyrimidine ring. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov For Pyrimidine, 4,6-dimethoxy-2-phenyl- (C₁₂H₁₂N₂O₂), the theoretical monoisotopic mass is 216.0899 Da. HRMS would be able to confirm this elemental composition by detecting the protonated molecular ion [M+H]⁺ at a measured m/z of 217.0972.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govnih.gov The analysis of these fragments provides powerful evidence for the molecule's structure.

For the [M+H]⁺ ion of Pyrimidine, 4,6-dimethoxy-2-phenyl-, several fragmentation pathways can be predicted. The fragmentation is likely influenced by the methoxy groups and the bond connecting the two aromatic rings. nih.gov

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for Pyrimidine, 4,6-dimethoxy-2-phenyl-

| m/z (Da) | Proposed Formula | Proposed Identity / Loss |

| 217.0972 | [C₁₂H₁₃N₂O₂]⁺ | Precursor Ion [M+H]⁺ |

| 202.0737 | [C₁₁H₁₀N₂O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 186.0791 | [C₁₁H₁₀N₂O]⁺ | Loss of formaldehyde (B43269) (CH₂O) from a methoxy group |

| 156.0688 | [C₁₀H₈N₂]⁺ | Phenylpyrimidine cation radical after loss of both methoxy groups |

| 140.0917 | [C₇H₆N₂O]⁺ | Dimethoxypyrimidine cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides definitive data on bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. vensel.org

While a specific crystal structure for Pyrimidine, 4,6-dimethoxy-2-phenyl- is not publicly available, analysis of closely related structures, such as 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine, allows for well-founded predictions. nih.gov

A crystallographic study would be expected to reveal:

Molecular Conformation: The dihedral angle between the planes of the pyrimidine and phenyl rings would be precisely determined. Due to steric hindrance, a non-coplanar arrangement is expected. In similar biaryl systems, dihedral angles can range from 12° to nearly 90°, depending on the substituents. nih.govsci-hub.se

Bond Geometries: Precise bond lengths and angles would confirm the hybridisation and electronic nature of the atoms.

Single-Crystal X-ray Diffraction for Precise Molecular Structure and Conformation Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a crystalline solid. While a complete crystal structure for 4,6-dimethoxy-2-phenylpyrimidine is not publicly available, analysis of closely related structures, such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) and 2-amino-4,6-dimethoxypyrimidine (B117758), provides significant insights into the expected geometry of the 4,6-dimethoxypyrimidine (B185312) core. nih.govnih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Related 4,6-dimethoxypyrimidine Derivative

| Parameter | Value (for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.349(2) |

| b (Å) | 11.067(3) |

| c (Å) | 11.438(3) |

| α (°) | 108.457(8) |

| β (°) | 92.774(8) |

| γ (°) | 98.504(8) |

| Volume (ų) | 986.4(4) |

| Z | 4 |

| Data sourced from a study on 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, providing an indication of the crystallographic parameters for a similar pyrimidine core. nih.govresearchgate.net |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." For 4,6-dimethoxy-2-phenylpyrimidine, a PXRD analysis would be crucial to confirm that the synthesized material is a single crystalline phase and not a mixture of polymorphs or amorphous content.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks in the pattern are characteristic of the crystal structure. By comparing the experimental PXRD pattern of a synthesized batch of 4,6-dimethoxy-2-phenylpyrimidine with a reference pattern (either calculated from single-crystal data or from a known pure standard), one can ascertain its phase identity and purity. Any additional peaks would indicate the presence of impurities or other crystalline forms.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary vibrational information. bohrium.comresearchgate.net

For 4,6-dimethoxy-2-phenylpyrimidine, the vibrational spectra would be characterized by modes associated with the pyrimidine ring, the phenyl ring, and the methoxy groups.

Table 2: Expected Characteristic Vibrational Frequencies for 4,6-dimethoxy-2-phenylpyrimidine

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching (aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H stretching (methoxy) | 2950 - 2850 | FT-IR, Raman |

| C=N stretching (pyrimidine ring) | 1650 - 1550 | FT-IR, Raman |

| C=C stretching (aromatic rings) | 1600 - 1450 | FT-IR, Raman |

| C-O-C stretching (methoxy) | 1250 - 1000 | FT-IR (strong) |

| Ring breathing modes | ~1000 | Raman (strong) |

| C-H out-of-plane bending | 900 - 675 | FT-IR (strong) |

| Based on data from related pyrimidine and phenyl compounds. bohrium.comresearchgate.netijera.comresearchgate.net |

The precise positions and intensities of these bands can be influenced by intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings. Shifts in the vibrational frequencies upon changes in physical state (e.g., solid vs. solution) can provide clues about the nature and strength of these interactions.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions within a molecule and its subsequent de-excitation pathways. These techniques provide insights into the color, photostability, and potential applications in areas like optical materials and sensors.

The UV-Vis absorption spectrum of 4,6-dimethoxy-2-phenylpyrimidine is expected to show characteristic bands corresponding to π → π* transitions within the aromatic pyrimidine and phenyl rings. The presence of the electron-donating methoxy groups and the conjugated phenyl ring will likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyrimidine.

Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various processes, including fluorescence, which is the emission of light. The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield).

The photophysical properties of substituted pyrimidines can be significantly influenced by factors such as the nature and position of substituents and the polarity of the solvent. mdpi.comresearchgate.netrsc.orgrsc.orgnih.govnih.gov For 4,6-dimethoxy-2-phenylpyrimidine, it is anticipated that the molecule will exhibit fluorescence, with the emission wavelength and intensity being dependent on the solvent environment. Solvatochromic studies, where spectra are recorded in a series of solvents with varying polarities, can reveal information about the change in dipole moment upon excitation and the nature of the excited state.

Table 3: Anticipated Photophysical Properties of 4,6-dimethoxy-2-phenylpyrimidine

| Property | Expected Characteristics |

| Absorption Maxima (λ_abs) | In the UV region, likely with multiple bands corresponding to π → π* transitions. |

| Molar Absorptivity (ε) | High values are expected due to the aromatic nature of the compound. |

| Emission Maxima (λ_em) | Expected to be in the near-UV or visible region, with a Stokes shift (difference between λ_abs and λ_em). |

| Fluorescence Quantum Yield (Φ_F) | The efficiency of fluorescence will depend on the rigidity of the molecule and the presence of non-radiative decay pathways. |

| Solvent Effects | Solvatochromism (shifts in λ_abs and λ_em with solvent polarity) is likely to be observed. |

| Based on general principles and data from related fluorescent heterocyclic compounds. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of Pyrimidine, 4,6 Dimethoxy 2 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For Pyrimidine (B1678525), 4,6-dimethoxy-2-phenyl-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its structural and electronic characteristics. jacsdirectory.com

The optimized molecular structure reveals key geometric parameters. The planarity of the pyrimidine and phenyl rings and the dihedral angle between them are critical for understanding steric and electronic interactions. The distribution of electron density, visualized through a Molecular Electrostatic Potential (MESP) map, identifies electrophilic and nucleophilic sites. jacsdirectory.com Regions of negative potential (typically red or yellow) are associated with nucleophilic reactivity, often found around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups. Regions of positive potential (blue) indicate electrophilic centers. jacsdirectory.com

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net From these energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Pyrimidine, 4,6-dimethoxy-2-phenyl- Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | IP | -EHOMO | 6.2 eV |

| Electron Affinity | EA | -ELUMO | 1.5 eV |

| Electronegativity | χ | (IP + EA) / 2 | 3.85 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 eV |

| Chemical Softness | S | 1 / (2η) | 0.21 eV⁻¹ |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy and geometry optimizations, often considered the "gold standard" in computational chemistry. acs.orgrsc.org

For Pyrimidine, 4,6-dimethoxy-2-phenyl-, these high-level calculations can be used to obtain precise geometric parameters, including bond lengths, bond angles, and dihedral angles. These optimized geometries serve as a reliable foundation for further computational analysis, such as vibrational frequency calculations or molecular dynamics simulations. While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking and for systems where electron correlation effects are particularly important. acs.org

Table 2: Hypothetical Optimized Geometric Parameters of Pyrimidine, 4,6-dimethoxy-2-phenyl- from Ab Initio Calculations Comparison of a select few parameters.

| Bond/Angle | Description | Calculated Value (Å or °) |

|---|---|---|

| C-C | Phenyl-Pyrimidine Linkage | 1.485 Å |

| C-N | Pyrimidine Ring | 1.335 Å |

| C-O | Methoxy Group | 1.360 Å |

| C-O-C | Methoxy Group Angle | 117.5° |

| C-N-C | Pyrimidine Ring Angle | 115.0° |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This allows for the exploration of conformational landscapes and the influence of the environment over time.

The flexibility of Pyrimidine, 4,6-dimethoxy-2-phenyl- is largely determined by the rotation around the single bond connecting the phenyl and pyrimidine rings. MD simulations can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. rsc.org This generates a rotational energy profile that identifies the most stable (low-energy) conformations and the energy barriers between them. The height of these barriers indicates the kinetic stability of the conformers and the ease with which the molecule can change its shape at a given temperature.

Chemical reactions and biological processes almost always occur in solution. MD simulations are particularly adept at modeling the effect of a solvent on a molecule's structure and dynamics. Solvents can be modeled either explicitly, by including a large number of individual solvent molecules, or implicitly, using a mathematical continuum to represent the solvent's bulk properties. These simulations can reveal how solvent molecules arrange themselves around the solute, form hydrogen bonds, and influence the conformational preferences of Pyrimidine, 4,6-dimethoxy-2-phenyl-. This information is crucial for understanding its solubility and how its reactivity might change in different chemical environments.

Reaction Mechanism Elucidation via Computational Transition State Theory

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orgpressbooks.pub The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration as reactants transform into products. fiveable.me

Computational methods are used to locate the geometry of the transition state on the potential energy surface and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. fiveable.me For a potential reaction involving Pyrimidine, 4,6-dimethoxy-2-phenyl-, such as an electrophilic aromatic substitution, computational TST can be used to map out the entire reaction pathway. This provides a detailed mechanistic understanding, identifying intermediates and the rate-limiting step of the reaction. nih.gov

Table 3: Hypothetical Energy Profile for a Reaction of Pyrimidine, 4,6-dimethoxy-2-phenyl-

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Pyrimidine, 4,6-dimethoxy-2-phenyl- + Electrophile | 0.0 |

| Transition State | Activated complex | +25.5 |

| Intermediate | Sigma complex | +5.0 |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on quantum mechanics, provide a powerful tool for predicting the spectroscopic parameters of molecules without the need for experimental data. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between accuracy and computational cost. nih.gov The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra for "Pyrimidine, 4,6-dimethoxy-2-phenyl-" can be performed using these methods.

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, calculations can be performed to determine various spectroscopic properties. For instance, the vibrational frequencies corresponding to the modes of molecular motion can be calculated. These frequencies and their intensities are the fundamental components of a theoretical infrared (IR) and Raman spectrum. nih.govaps.org

A similar approach can be applied to "Pyrimidine, 4,6-dimethoxy-2-phenyl-". The table below illustrates a hypothetical excerpt of what such a computational output for vibrational frequencies might look like, based on typical assignments for substituted pyrimidines.

Table 1: Hypothetical Predicted Vibrational Frequencies for Pyrimidine, 4,6-dimethoxy-2-phenyl-

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| ν(C-H)phenyl | 3100-3000 | Phenyl C-H stretching |

| ν(C-H)methoxy | 2950-2850 | Methoxy group C-H stretching |

| ν(C=N) | 1600-1550 | Pyrimidine ring C=N stretching |

| ν(C=C) | 1580-1450 | Phenyl and pyrimidine ring C=C stretching |

| δ(C-H) | 1450-1300 | C-H bending |

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical spectra that can aid in the interpretation of experimental data and confirm the molecular structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Chemical Reactivity and Stability of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in understanding how structural modifications influence the chemical reactivity and stability of analogs of "Pyrimidine, 4,6-dimethoxy-2-phenyl-".

The core principle of QSAR/QSPR is that changes in the structural or physicochemical properties of a molecule lead to corresponding changes in its activity or properties. nih.gov To build a QSAR/QSPR model, a set of molecules with known activities or properties is required. For each molecule, a series of "descriptors" are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to develop a mathematical relationship between the descriptors and the activity/property of interest. nih.gov

While a specific QSAR/QSPR study on the general chemical reactivity and stability of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" analogs was not found, several studies on related pyrimidine derivatives highlight the application of these methods to properties that are intrinsically linked to reactivity and stability.

For example, a quantum chemical QSAR approach was employed to estimate the acidity (pKa) of pyrimidines and related compounds. nih.gov Acidity is a fundamental aspect of chemical reactivity. In this study, the energy difference (ΔEH₂O) between the parent compound and its dissociated form in an aqueous solution, calculated using DFT, was used as a descriptor. The resulting QSAR models showed excellent correlation for both cation-to-neutral (pKa₁) and neutral-to-anion (pKa₂) dissociations. nih.gov

Table 2: QSAR Model for Acidity (pKa₁) of Pyrimidine Analogs

| Statistical Parameter | Value |

|---|---|

| R² | 0.965 |

| Descriptor | ΔEH₂O = EH₂O(AH) − EH₂O(AH₂⁺) |

Data sourced from a study on pyrimidines and related compounds. nih.gov

Furthermore, 3D-QSAR studies have been performed on 2-phenylpyrimidine (B3000279) analogues to understand their biological activity as PDE4B inhibitors. nih.gov These models correlate the 3D arrangement of structural features with inhibitory potency. Such studies often yield insights into the electronic and steric requirements for molecular recognition, which are governed by the underlying chemical reactivity of the compounds. The statistical robustness of these models is typically assessed using parameters like the correlation coefficient (R²), cross-validation coefficient (Q²), and the F-test value. nih.gov

Table 3: Statistical Parameters of a 3D-QSAR Model for 2-Phenylpyrimidine Analogues

| Parameter | Value |

|---|---|

| R² | 0.918 |

| Q² | 0.852 |

| F value | 175 |

Data from a study on 2-phenylpyrimidine analogues as PDE4B inhibitors. nih.gov

These examples demonstrate that QSAR/QSPR methodologies can be effectively applied to predict the chemical reactivity and stability of analogs of "Pyrimidine, 4,6-dimethoxy-2-phenyl-". By selecting appropriate descriptors related to electronic structure and steric properties, it is possible to build predictive models that can guide the synthesis of new derivatives with desired reactivity profiles and enhanced stability.

Reactivity and Reaction Mechanisms of Pyrimidine, 4,6 Dimethoxy 2 Phenyl

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) and Phenyl Moieties

Regioselectivity and Mechanistic Pathways of Substitution

The pyrimidine ring, being a π-deficient heteroaromatic system, is generally susceptible to nucleophilic attack. However, the presence of two electron-donating methoxy (B1213986) groups at the 4 and 6 positions increases the electron density of the ring, making it less reactive towards nucleophiles compared to unsubstituted pyrimidine. Conversely, these methoxy groups activate the ring towards electrophilic substitution, a reaction not typical for pyrimidines.

Nucleophilic Aromatic Substitution (SNAr): While less common, nucleophilic aromatic substitution can occur, particularly if a suitable leaving group is present on the pyrimidine ring. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For nucleophilic substitution to occur on the pyrimidine ring of 4,6-dimethoxy-2-phenylpyrimidine, a prior modification to introduce a good leaving group, such as a halogen, would likely be necessary. For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016) can serve as a precursor for introducing various nucleophiles at the 2-position.

Recent research has shown that pyrimidine-directed C-H arylation can occur at the ortho position of the C2-connected phenyl ring under palladium catalysis. mdpi.com This suggests that coordination of the palladium catalyst to a pyrimidine nitrogen atom directs the regioselectivity of the substitution. mdpi.com

Influence of Substituents on Reaction Rates and Outcomes

The nature and position of substituents on both the pyrimidine and phenyl rings significantly impact the reactivity of the molecule.

Substituents on the Pyrimidine Ring: The electron-donating methoxy groups at positions 4 and 6 are crucial. They increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack and less so to nucleophilic attack. Replacing these with electron-withdrawing groups would have the opposite effect.

Substituents on the Phenyl Ring: Substituents on the phenyl ring will influence the regioselectivity and rate of electrophilic substitution on that ring. Electron-donating groups will activate the phenyl ring towards electrophilic attack, while electron-withdrawing groups will deactivate it. libretexts.org The position of these substituents will direct incoming electrophiles according to standard aromatic substitution rules. For instance, in palladium-catalyzed C-H arylation, the presence of electron-donating groups on the phenyl ring can facilitate the initial C-H activation step. mdpi.com

Oxidation and Reduction Chemistry

Selective Oxidation of Side Chains and Ring System

The oxidation of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" can lead to various products depending on the oxidizing agent and reaction conditions.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form pyrimidine N-oxides. This is a common reaction for nitrogen-containing heterocycles.

Oxidation of Methoxy Groups: Stronger oxidizing agents could potentially lead to the oxidation or cleavage of the methoxy groups, although this is generally a more challenging transformation.

Oxidative Dehydrogenation: In related dihydropyrimidine (B8664642) systems, oxidative dehydrogenation is a key step to form the aromatic pyrimidine ring. mdpi.com

Reductive Transformations and Product Characterization

Reduction of the pyrimidine ring is also possible.

Reduction to Dihydropyrimidines: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives. This reaction effectively reverses the aromatization process.

Reductive Cleavage: Under harsh reductive conditions, cleavage of the C-O bonds of the methoxy groups or even ring opening could occur, but this would require potent reducing agents.

Characterization of the resulting oxidation and reduction products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to determine the new structural features. ajol.info

Organometallic Reactions and Catalyst Applications

"Pyrimidine, 4,6-dimethoxy-2-phenyl-" and its derivatives have shown significant utility in organometallic chemistry, particularly in the context of catalysis. The nitrogen atoms in the pyrimidine ring can act as ligands for transition metals, enabling a range of catalytic transformations.

A notable application is the use of pyrimidine-N-atom-directed C-H arylation. mdpi.com In this type of reaction, a palladium catalyst coordinates to one of the pyrimidine nitrogen atoms, which then directs the regioselective functionalization of a C-H bond, typically at the ortho position of the 2-phenyl group. mdpi.com This method allows for the late-stage modification of complex molecules, which is highly valuable in medicinal chemistry and materials science. mdpi.com

The efficiency and selectivity of these organometallic reactions are influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, photoredox-mediated, Pd(OAc)₂-catalyzed C-H arylation has been successfully employed to synthesize phenyl-extended analogues of biologically relevant pyrimidine derivatives. mdpi.com

Role as a Ligand in Transition Metal Catalysis (e.g., C-H Activation, Cross-Coupling)

There is currently no direct experimental evidence in the reviewed literature for the use of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" as a ligand in transition metal-catalyzed reactions such as C-H activation or cross-coupling. However, the pyrimidine scaffold is known to coordinate with transition metals, and its electronic properties suggest potential applications in catalysis.

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons that can coordinate to a metal center. The electron-donating methoxy groups at the 4 and 6 positions increase the electron density on the pyrimidine ring, which could enhance its ability to act as a ligand compared to unsubstituted pyrimidines. The phenyl group at the 2-position can also influence the steric and electronic environment around the metal center.

C-H Activation: In C-H activation catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. The nitrogen atoms of the pyrimidine ring could potentially act as directing groups, bringing the metal catalyst into proximity with specific C-H bonds for activation.

Cross-Coupling Reactions: In cross-coupling reactions like Suzuki-Miyaura or Heck coupling, ligands are essential for stabilizing the active catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While phosphine (B1218219) ligands are commonly employed, nitrogen-containing heterocycles are also utilized. The bidentate nature of the pyrimidine ring in "Pyrimidine, 4,6-dimethoxy-2-phenyl-" could offer stability to the metal center.

Formation and Reactivity of Organometallic Intermediates

Specific organometallic intermediates involving "Pyrimidine, 4,6-dimethoxy-2-phenyl-" have not been isolated or characterized in the available literature. However, based on the principles of organometallic chemistry, several types of intermediates could potentially be formed in reactions where this compound acts as a ligand.

Coordination Complexes: The initial step in any catalytic process involving this pyrimidine would be the formation of a coordination complex with the transition metal. The nitrogen atoms would be the primary coordination sites.

Table 1: Plausible Organometallic Intermediates and Their Potential Reactivity

| Intermediate Type | Plausible Structure | Potential Reactivity |

| Coordination Complex | Metal center coordinated to one or both nitrogen atoms of the pyrimidine ring. | Precursor to further catalytic steps. |

| Cyclometalated Complex | Formation of a new metal-carbon bond via intramolecular C-H activation of the phenyl ring. | Could be a key intermediate in C-H functionalization reactions. |

| Oxidative Addition Adduct | Metal insertion into a C-X bond (if a halide were present on the phenyl ring, for example). | A critical step in many cross-coupling catalytic cycles. |

Photochemical and Thermal Rearrangement Reactions

While no specific studies on the photochemical or thermal rearrangement of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" have been found, research on analogous compounds provides insights into potential reaction pathways.

Thermal Rearrangement: A study on the thermal rearrangement of 2- and 4-methoxy-5-phenylpyrimidines has shown that they can undergo rearrangement upon heating in the presence of a base to yield the corresponding N-methyl-2(or 4)-oxopyrimidines. rsc.org This suggests that "Pyrimidine, 4,6-dimethoxy-2-phenyl-" might undergo a similar Dimroth-type rearrangement, where the methoxy group at the 4- or 6-position could potentially migrate to one of the ring nitrogen atoms. The reaction is believed to proceed through an intermolecular and ionic mechanism. rsc.org

Photochemical Rearrangement: The field of organic photochemistry has documented various rearrangements of heterocyclic compounds. baranlab.orgresearchgate.netrsc.org For instance, some aromatic systems can undergo photoisomerization or photocyclization reactions. The presence of the phenyl and methoxy substituents on the pyrimidine ring could influence the excited state chemistry of the molecule, potentially leading to unique rearrangement products upon irradiation. However, without experimental data, any proposed pathway remains speculative.

Characterization and Reactivity of Transient Intermediates in Reactions

The direct characterization of transient intermediates in the reactions of "Pyrimidine, 4,6-dimethoxy-2-phenyl-" is not documented. The study of such species often requires specialized techniques like flash photolysis, matrix isolation spectroscopy, or time-resolved spectroscopy, which have not been applied to this specific compound according to the available literature.

In the context of the potential thermal rearrangement mentioned above, ionic intermediates are proposed. rsc.org For any potential photochemical reactions, radical ions or triplet excited states would be likely transient species. The identification and characterization of these fleeting intermediates would be crucial for elucidating the precise reaction mechanisms.

Acid-Base Properties and Prototropic Equilibria

Specific pKa values for "Pyrimidine, 4,6-dimethoxy-2-phenyl-" are not available. However, the acid-base properties can be inferred from the general characteristics of pyrimidines and the electronic effects of its substituents.

Pyrimidines are generally weak bases due to the electron-withdrawing nature of the two nitrogen atoms. nih.gov The methoxy groups at positions 4 and 6 are electron-donating through resonance, which would be expected to increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine. The phenyl group at position 2 has a mild electron-withdrawing inductive effect. Protonation would be expected to occur at one of the ring nitrogen atoms.

Prototropic Equilibria: Prototropic tautomerism is a common phenomenon in heterocyclic compounds where a proton can migrate between different positions, leading to a mixture of isomers in equilibrium. nih.govclockss.orgnih.gov For "Pyrimidine, 4,6-dimethoxy-2-phenyl-", while the predominant form is the one stated, the possibility of tautomerism, particularly under specific pH conditions or in different solvents, cannot be entirely ruled out, although it is less likely given the methoxy substituents which are not directly involved in proton transfer. More significant tautomeric equilibria are observed in pyrimidines with hydroxyl or amino substituents.

Applications of Pyrimidine, 4,6 Dimethoxy 2 Phenyl in Advanced Organic Synthesis and Materials Science

Pyrimidine (B1678525), 4,6-Dimethoxy-2-Phenyl- as a Versatile Synthetic Building Block

The chemical architecture of Pyrimidine, 4,6-dimethoxy-2-phenyl- positions it as an exceptionally versatile building block in synthetic organic chemistry. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a common motif in many biologically and pharmaceutically important molecules. growingscience.comnih.gov The substituents on this core—two methoxy (B1213986) groups at the 4 and 6 positions and a phenyl group at the 2 position—provide multiple reactive handles for constructing more elaborate molecular structures.

Scaffold for the Construction of Complex Heterocyclic Systems

The pyrimidine nucleus is a foundational component in the synthesis of a multitude of fused and complex heterocyclic systems. growingscience.com The methoxy groups at the C4 and C6 positions of Pyrimidine, 4,6-dimethoxy-2-phenyl- are effective leaving groups, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various nucleophiles, such as amines and thiols, paving the way for the construction of annulated systems.

For instance, reactions with bifunctional nucleophiles can lead to the formation of fused bicyclic and polycyclic heterocyclic frameworks. The reaction of substituted pyrimidines with compounds like hydrazine (B178648) or amino acids can yield nitrogen bridgehead compounds and other complex systems. researchgate.net The synthesis of pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds, for example, often involves nucleophilic substitution on a pyrimidine ring as a key step. nih.gov The phenyl group at the C2 position can also be modified through electrophilic aromatic substitution, adding another layer of complexity to the accessible molecular architectures. This strategic functionalization makes Pyrimidine, 4,6-dimethoxy-2-phenyl- a valuable starting material for creating novel heterocyclic compounds. nih.govresearchgate.net

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols | Substituted Pyrimidines |

| Cyclocondensation | Hydrazine Hydrate, Guanidines | Pyrazolo-pyrimidines, Triazolo-pyrimidines researchgate.net |

| Annulation Reactions | Bifunctional Nucleophiles | Fused Pyrimidine Systems (e.g., Pyrimidoquinazolines) nih.gov |

| Cross-Coupling Reactions (on Phenyl Ring) | Boronic Acids (Suzuki), Organotins (Stille) | Aryl-substituted Phenylpyrimidines |

Precursor in the Synthesis of Advanced Organic Scaffolds and Frameworks

Beyond discrete molecules, Pyrimidine, 4,6-dimethoxy-2-phenyl- holds potential as a precursor for advanced, highly ordered organic scaffolds and frameworks, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions, a fundamental interaction in the assembly of MOFs.

Furthermore, the phenyl group can be functionalized with additional ligating groups (e.g., carboxylic acids, pyridines, nitriles) to create multidentate linkers. mdpi.com The controlled, stepwise substitution of the methoxy groups allows for the directed assembly of larger, well-defined supramolecular structures. The inherent rigidity and planarity of the pyrimidine core contribute to the formation of stable and porous frameworks, which are of interest in gas storage, catalysis, and separation technologies. The synthesis of such materials often relies on the precise geometry and connectivity of the building blocks, a role for which derivatives of Pyrimidine, 4,6-dimethoxy-2-phenyl- are well-suited.

Role in the Synthesis of Privileged Structures within Chemical Libraries

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets. Pyrimidines are considered a classic example of such a scaffold. nih.gov Pyrimidine, 4,6-dimethoxy-2-phenyl- is an ideal starting point for generating libraries of diverse compounds for screening purposes.

Derivatization for High-Throughput Screening Libraries (focused on chemical diversity, not biological activity)

The generation of chemical libraries for high-throughput screening (HTS) aims to maximize chemical diversity to explore a wide chemical space. nih.gov Pyrimidine, 4,6-dimethoxy-2-phenyl- offers three distinct points for diversification, enabling a combinatorial approach to library synthesis.

C4/C6 Positions: The two methoxy groups can be sequentially or simultaneously substituted by a wide range of nucleophiles. The subtle differences in reactivity between the C4 and C6 positions can sometimes be exploited for regioselective synthesis. nih.gov

C2-Phenyl Group: The phenyl ring can be functionalized using standard aromatic chemistry, introducing substituents at its ortho, meta, or para positions.

This multi-point derivatization allows for the rapid creation of a large library of related but structurally distinct molecules from a single, common core. Methodologies such as DNA-encoded library (DEL) synthesis have successfully utilized substituted pyrimidines to generate millions of compounds. nih.gov By systematically varying the substituents at each position, chemists can generate a library with a high degree of molecular diversity, which is crucial for the discovery of new functional molecules.

Table 2: Diversification Points of Pyrimidine, 4,6-dimethoxy-2-phenyl-

| Diversification Point | Position | Type of Chemistry | Example Building Blocks |

| Methoxy Substitution | C4 | Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Thiols |

| Methoxy Substitution | C6 | Nucleophilic Aromatic Substitution | Anilines, Phenols |

| Phenyl Ring Functionalization | C2 (ortho, meta, para) | Electrophilic/Nucleophilic Aromatic Substitution, Cross-Coupling | Halogens, Nitro groups, Boronic esters |

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of Pyrimidine, 4,6-dimethoxy-2-phenyl- makes it an excellent candidate for designing and studying self-assembling systems.

Design and Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The assembly of molecules into larger, ordered structures is governed by a variety of non-covalent forces. Pyrimidine, 4,6-dimethoxy-2-phenyl- and its derivatives can engage in several key interactions:

π-π Stacking: Both the electron-deficient pyrimidine ring and the electron-rich phenyl ring are aromatic and can participate in π-π stacking interactions. nih.gov These interactions are crucial for the stability of many crystal structures and self-assembled aggregates. nih.govresearchgate.net The relative orientation of the rings (e.g., parallel-displaced or T-shaped) can be influenced by other substituents on the molecule. mdpi.com

Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are lone-pair donors and can act as hydrogen bond acceptors. While the parent compound lacks hydrogen bond donors, derivatives incorporating amino or hydroxyl groups can form extensive hydrogen-bonded networks, leading to the formation of chains, sheets, or three-dimensional frameworks. nih.govresearchgate.net

The interplay of these non-covalent forces dictates the final supramolecular architecture. By modifying the substituents on the Pyrimidine, 4,6-dimethoxy-2-phenyl- scaffold, researchers can fine-tune these interactions to control the self-assembly process and create materials with specific structural and functional properties.

Table 3: Potential Non-Covalent Interactions

| Interaction Type | Participating Groups | Description |

| π-π Stacking | Pyrimidine ring, Phenyl ring | Attraction between aromatic rings, contributing to crystal packing and aggregate stability. nih.gov |

| Hydrogen Bonding (Acceptor) | Pyrimidine Nitrogen atoms | Formation of hydrogen bonds with suitable donor molecules. researchgate.net |

| C-H···O Interactions | Methoxy groups, C-H bonds | Weak hydrogen bonds that influence molecular conformation and packing. |

| C-H···π Interactions | Phenyl/Pyrimidine rings, C-H bonds | Interaction of a C-H bond with the face of an aromatic ring. |

Crystal Engineering and Formation of Co-Crystals

Crystal engineering is a rapidly developing field that focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, pyrimidine derivatives are of significant interest due to their ability to form predictable and robust hydrogen-bonding networks.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a key strategy in crystal engineering. While specific studies on the co-crystallization of Pyrimidine, 4,6-dimethoxy-2-phenyl- are not extensively documented in the provided results, the behavior of similar pyrimidine derivatives offers valuable insights. For instance, 2-amino-4,6-dimethoxypyrimidine (B117758) readily forms co-crystals with carboxylic acids, such as anthranilic acid. nih.gov In these structures, the pyrimidine and carboxylic acid molecules interact through a pair of N—H⋯O and O—H⋯N hydrogen bonds, creating a stable cyclic motif. nih.gov This predictable hydrogen-bonding pattern is a powerful tool for assembling supramolecular structures.

The phenyl group in Pyrimidine, 4,6-dimethoxy-2-phenyl- can further influence crystal packing through π-π stacking interactions, adding another dimension to the design of co-crystals. The interplay between hydrogen bonding and π-π stacking can be exploited to control the solid-state architecture and, consequently, the material's physical properties.

Integration into Functional Materials

The unique electronic properties of the pyrimidine ring, particularly its π-deficient nature, make Pyrimidine, 4,6-dimethoxy-2-phenyl- and its derivatives attractive components for a variety of functional materials.

Optoelectronic Materials Based on Pyrimidine, 4,6-Dimethoxy-2-Phenyl- Derivatives

Organic optoelectronic materials are at the forefront of next-generation technologies for displays, lighting, and solar energy conversion. mdpi.com Pyrimidine-based compounds have emerged as promising candidates for these applications due to their tunable electronic and photophysical properties. researchgate.net The electron-deficient character of the pyrimidine core allows it to function as an effective electron acceptor in donor-acceptor (D-A) type molecules, which are crucial for efficient charge separation and transport in optoelectronic devices. researchgate.net

Research has shown that incorporating pyrimidine moieties into π-conjugated systems can lead to materials with desirable luminescent properties. For example, 2-phenylpyrimidine (B3000279) derivatives have been studied for their thermal, electrochemical, photophysical, and charge-transport properties. mdpi.com By modifying the donor part of the molecule, the emission color of these materials can be tuned from blue to green-blue. mdpi.com

A series of green-emitting thermally activated delayed fluorescence (TADF) emitters based on a 2-substituted pyrimidine acceptor and a phenoxazine (B87303) donor have been developed. nih.gov These materials, with a D-π-A-π-D configuration, have been successfully employed in organic light-emitting diodes (OLEDs), achieving high external quantum efficiencies of nearly 25% and exhibiting slow efficiency roll-off at high brightness. nih.gov The ability to fine-tune the emissive characteristics and energy levels by changing the substituent on the pyrimidine ring highlights the versatility of this scaffold in designing high-performance optoelectronic materials. nih.gov

Table 1: Optoelectronic Properties of Pyrimidine-Based TADF Emitters

| Emitter | Donor Moiety | Acceptor Moiety | Emission Color | Peak EQE (%) |

|---|---|---|---|---|

| PXZPM | Phenoxazine | 2-Substituted Pyrimidine | Green | ~25 |

| PXZMePM | Phenoxazine | 2-Substituted Pyrimidine | Green | ~25 |

| PXZPhPM | Phenoxazine | 2-Substituted Pyrimidine | Green | ~25 |

EQE: External Quantum Efficiency

Polymeric and Dendrimeric Structures Incorporating Pyrimidine Units

The incorporation of pyrimidine units into larger macromolecular architectures, such as polymers and dendrimers, offers a pathway to materials with enhanced processability and novel functionalities.

Polymers: Pyrimidine-based π-conjugated polymers are widely utilized as active layers in thin-film optoelectronic devices, including polymer solar cells and OLEDs. researchgate.net The electron-accepting nature of the pyrimidine ring can be harnessed to create polymers with tailored electronic properties for efficient charge transport and light harvesting.

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com Their unique architecture, characterized by a central core, repeating branched units, and a periphery of functional groups, makes them ideal candidates for a wide range of applications, from drug delivery to materials science. nih.govmdpi.com